2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
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Overview
Description
2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique fused ring structure, which includes a furoquinoline core with bromomethyl and dimethyl substituents. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the electrophilic intramolecular cyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine . This reaction yields the desired compound along with various intermediates, which can be further purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The furoquinoline core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic cyclization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce quinoline derivatives with different oxidation states.
Scientific Research Applications
2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with molecular targets and pathways. The bromomethyl group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)quinoline: Similar in structure but lacks the furoquinoline core.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents and functional groups.
2,4-Bis(halomethyl)quinoline: Contains multiple halomethyl groups and exhibits different reactivity.
Uniqueness
2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused furoquinoline structure and specific substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H14BrNO |
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Molecular Weight |
292.17 g/mol |
IUPAC Name |
2-(bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C14H14BrNO/c1-8-4-3-5-11-13(8)16-9(2)12-6-10(7-15)17-14(11)12/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
ZCZDSPQPIYWKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(CC(O3)CBr)C(=N2)C |
Origin of Product |
United States |
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